![molecular formula C11H22N2O B1268235 2,5-Bis[(dimethylamino)methyl]cyclopentanone CAS No. 13290-51-2](/img/structure/B1268235.png)

2,5-Bis[(dimethylamino)methyl]cyclopentanone

Overview

Description

Synthesis Analysis

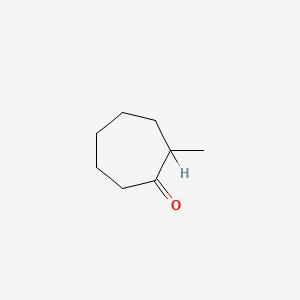

The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone has been achieved through various methods. One notable method involves the solvent-free synthesis through organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal, highlighting an operationally simple and high-yield protocol (Martins & Coelho, 2019).

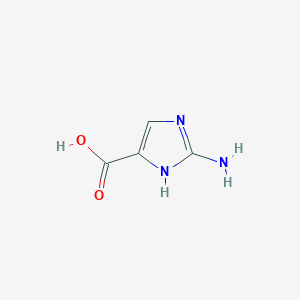

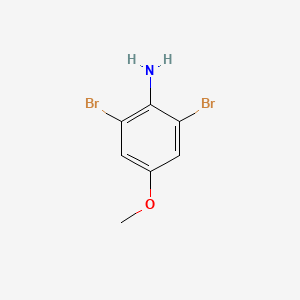

Molecular Structure Analysis

The molecular structure of 2,5-Bis[(dimethylamino)methyl]cyclopentanone has been elucidated through various analytical techniques. Research focusing on the bis-cyclometalating ligand and its derivatives provides insights into the selective dilithiation and formation of bimetallic complexes, revealing detailed structural information (Lagunas et al., 1998).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including its use as a precursor for ketocyanine dyes and the synthesis of different derivatives with potential biological activities. For instance, its transformation into peripheral dopamine blocking agents through aldol condensation and catalytic reduction has been documented (Jarboe et al., 1978).

Physical Properties Analysis

The physical properties of 2,5-Bis[(dimethylamino)methyl]cyclopentanone and its derivatives have been studied, including their thermal and UV stability. Notably, derivatives have shown good inhibitor properties against the thermal oxidation of polypropylene, indicating their potential as stabilizers in polymer applications (Rychlý et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,5-Bis[(dimethylamino)methyl]cyclopentanone are characterized by its reactivity in various chemical environments. Its role in facilitating cyclophosphorylation of vicinal cis-diol moieties without the need for protecting group chemistry showcases its versatility in organic synthesis (Yadav & Krishnamurthy, 2019).

Scientific Research Applications

Synthesis and Chemical Properties

- 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, an intermediate product in the synthesis of 2,5-bis-(3,4-dimethoxybenzyl)cyclopentanone, shows properties of being an effective antagonist to low-dose hypotensive effects of dopamine (Jarboe et al., 1978).

- A solvent-free synthesis method for 2,5Bis((dimethylamino)methylene)cyclopentanone has been developed, offering a high yield through an operationally simple and solvent-free protocol (Martins & Coelho, 2019).

Pharmaceutical and Biological Applications

- Novel bis(pyrazole-benzofuran) hybrids containing 2,5-bis[(dimethylamino)methyl]cyclopentanone structure demonstrate significant antibacterial and cytotoxic activities, with potential implications in treating bacterial infections (Mekky & Sanad, 2020).

Polymer Science and Materials Chemistry

- The compound shows potential in the synthesis of polymers, such as the formation of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide] with applications in conductivity and polymer research (Abd-Alla & El-Shahawy, 1992).

- Multibranched benzylidene cyclopentanone dyes, including compounds based on 2,5-bis[(dimethylamino)methyl]cyclopentanone, have been synthesized with large two-photon absorption cross-sections, indicating potential applications in photopolymerization systems (Wu et al., 2006).

Future Directions

The future directions for the study of 2,5-Bis[(dimethylamino)methyl]cyclopentanone could involve the development of more efficient synthesis methods. The current methods are not straightforward and have low to moderate yields . Improving the yield and efficiency of the synthesis process could be a key area of future research .

properties

IUPAC Name |

2,5-bis[(dimethylamino)methyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGETDXBRYWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC(C1=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255501 | |

| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis[(dimethylamino)methyl]cyclopentanone | |

CAS RN |

13290-51-2 | |

| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

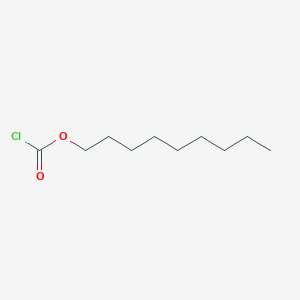

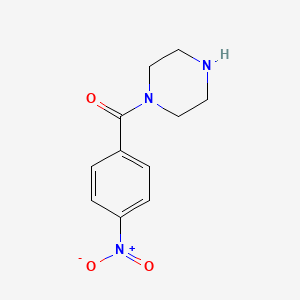

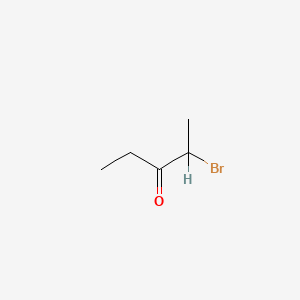

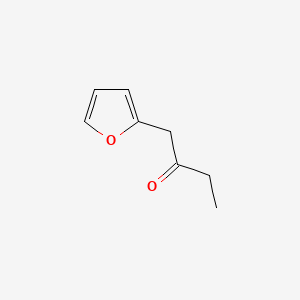

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.